molecular formula C7H7NO2 B120074 2-Methylnicotinic acid CAS No. 3222-56-8

2-Methylnicotinic acid

Cat. No. B120074
CAS RN: 3222-56-8
M. Wt: 137.14 g/mol
InChI Key: HNTZKNJGAFJMHQ-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is an organic compound that is used as a building block in the synthesis of various pharmaceuticals and has been the subject of research due to its potential applications in medicine and its interesting chemical properties.

Synthesis Analysis

The synthesis of derivatives of 2-methylnicotinic acid has been explored in several studies. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-methylnicotinic acid was described using a palladium-catalyzed cyanation/reduction sequence . Another study developed a novel four-step synthesis method for preparing 2-aminonicotinic acid, which is structurally similar to 2-methylnicotinic acid, from quinoline . These methods highlight the importance of 2-methylnicotinic acid derivatives in the pharmaceutical industry and the ongoing efforts to optimize their synthesis.

Molecular Structure Analysis

Research into the molecular structure of 2-methylnicotinic acid derivatives has revealed various coordination geometries when complexed with metals. For example, complexes derived from 6-methylnicotinic acid showed that the Mn(II) ion exhibits a distorted octahedral geometry, while the Ni(II) ion exhibits a regular octahedral geometry . These findings are significant for understanding the chemical behavior and potential applications of these complexes.

Chemical Reactions Analysis

The chemical reactivity of 2-methylnicotinic acid and its derivatives has been studied in various contexts. One study investigated the diastereoselective hydrogenation of 2-methylnicotinic acid covalently bound to different chiral auxiliaries, which resulted in the predominant formation of cis isomers . Another study examined the reaction of MHPC oxygenase with N-methyl-5-hydroxynicotinic acid, an analog of 2-methylnicotinic acid, to understand the binding and protonation status of the substrate during catalysis . These studies contribute to a deeper understanding of the chemical reactions involving 2-methylnicotinic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylnicotinic acid derivatives have been characterized in several studies. For instance, the solid-state identity and polymorphism of 2-hydroxynicotinic acid, a related compound, were explored, revealing the existence of four polymorphs with distinct thermal behaviors . Additionally, metal complexes of 2-aminonicotinic acid were synthesized and characterized, showing varied antibacterial, fungicidal, and nematicidal activities . These findings demonstrate the diverse properties and potential applications of 2-methylnicotinic acid derivatives in various fields.

Scientific Research Applications

Microbial Production

2-Methylnicotinic acid (2-MNA) serves as a substrate in microbial processes. For instance, the microbial production of 2-hydroxynicotinic acid (2-HNA) from nicotinic acid by intact cells of MCI3289, a bacterium isolated from soil, is noteworthy. This process is induced by 6-methylnicotinic acid and involves converting nicotinic acid to 2-HNA, demonstrating the utility of 2-MNA in biochemical transformations (Ueda & Sashida, 1998).

Synthesis and Chemical Studies

2-MNA is pivotal in the synthesis of various chemical compounds. For example, new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized, which exhibit significant antibacterial properties against various bacteria, highlighting its role in medicinal chemistry (Verma & Bhojak, 2018). Additionally, the diastereoselective hydrogenation of 2-MNA derivatives has been studied, revealing its utility in creating diverse chemical structures with potential pharmaceutical applications (Douja et al., 2002).

Role in Biological Systems

In biological contexts, 2-MNA has been identified as a component in complex tissues. For instance, a study identified trigonelline (N-methylnicotinic acid) as a hormone that arrests cell growth in G2 phase in the cotyledons of Pisum sativum, a finding significant in understanding cell cycle regulation in plants (Evans et al., 1979).

Analytical and Synthetic Applications

2-MNA is also used in analytical chemistry and synthetic processes. For instance, its derivatives have been used in the synthesis of 2-aminonicotinic acids, showcasing its versatility in chemical reactions (Quevedo et al., 2009). It has also been involved in studies of quantitative structure-activity correlations, which is crucial in medicinal chemistry to understand the relationship between chemical structure and biological activity (Seydel et al., 1976).

Safety And Hazards

When handling 2-Methylnicotinic acid, it is recommended to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

2-Methylnicotinic acid is a promising tool for the study of RNA structures, particularly in live-cell RNA structure profiling . It has been extended to the SHALiPE approach, selective 2′-hydroxyl acylation with lithium ion-based primer extension . Future research may focus on improving the efficiency and accuracy of this tool for probing RNA structures both in vitro and in vivo .

properties

IUPAC Name

2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZKNJGAFJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349156
Record name 2-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylnicotinic acid

CAS RN

3222-56-8
Record name 2-Methylnicotinic acid
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Record name 2-methylnicotinic acid
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Record name 2-Methylnicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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